molecular formula C14H18N4O B5881149 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

Cat. No.: B5881149
M. Wt: 258.32 g/mol
InChI Key: OJBFCVKXGBGECM-UHFFFAOYSA-N
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Description

3-Amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C14H18N4O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone typically involves multiple steps, starting with the reaction of anthranilic acid with formamide to form quinazolinone derivatives

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their efficacy in treating conditions such as cancer and infections.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Quinazolinone derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Piperidinylmethyl derivatives: Compounds with similar functional groups and reactivity patterns.

Properties

IUPAC Name

3-amino-2-(piperidin-1-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-18-13(10-17-8-4-1-5-9-17)16-12-7-3-2-6-11(12)14(18)19/h2-3,6-7H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBFCVKXGBGECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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